5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Compounds related to 5-((4-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol have been studied for their antimicrobial properties. A study by Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and found some to possess good or moderate activities against various microorganisms. This indicates potential applications in developing new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Molecular Structure and Docking Studies
Wu et al. (2021) synthesized a compound with a similar structure and conducted studies on its molecular structure using spectroscopy and X-ray crystallography. The study also included molecular docking, showing favorable interaction between the compound and SHP2 protein, indicating potential for drug development (Wu, Q.-m., Ye, W., Guo, Q., Liao, T., Liao, W., Chunshen, Z., Chai, H., & Zhixu, Z., 2021).
Pharmacophore-based Design for Receptor Antagonists
Another application is observed in the pharmacophore-based design of receptor antagonists. A study by Betti et al. (2002) focused on designing compounds with alpha(1)-adrenoceptor blocking properties, indicating potential applications in therapeutic areas like cardiovascular health (Betti, L., Botta, M., Corelli, F., Floridi, M., Giannaccini, G., Maccari, L., Manetti, F., Strappaghetti, G., Tafi, A., & Corsano, S., 2002).
Mechanism of Action
Target of Action
Triazole compounds are known to interact with a variety of enzymes and receptors, showing versatile biological activities . Similarly, piperidine derivatives have been extensively studied as analgesics and have demonstrated potential as anticancer drugs acting on various important receptors .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound has antioxidant activity, it might be involved in pathways related to oxidative stress .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and the route of administration. For instance, the presence of the methoxyphenyl group might influence the compound’s absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound has antimicrobial activity, it might lead to the death of microbial cells .
Properties
IUPAC Name |
5-[(4-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-12-8-10-22(11-9-12)16(14-4-6-15(25-3)7-5-14)17-18(24)23-19(26-17)20-13(2)21-23/h4-7,12,16,24H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEUCYRADWUTLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C2=CC=C(C=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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